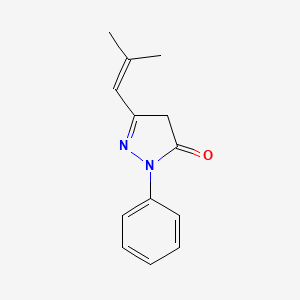

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a 1-phenyl group at position 1, a 2-methylprop-1-enyl substituent at position 3, and a ketone at position 4. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated ketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects : Bulky groups (e.g., adamantyl in ) lower melting points (138°C vs. 267°C for methyl-substituted derivatives), likely due to disrupted crystal packing .

- Synthetic Yields : Hydrazone derivatives (e.g., 4l) exhibit moderate yields (~52%), while adamantyl derivatives achieve higher yields (85%) due to optimized reaction conditions .

- Role of Catalysts: Piperidine is critical in aldol-like condensations (e.g., ), enhancing enolate formation and reaction efficiency .

Spectroscopic and Crystallographic Comparisons

- FT-IR : The target compound’s carbonyl (C=O) stretch is expected near 1640 cm⁻¹, consistent with analogs like 3-methyl-1H-pyrazol-5(4H)-one (1640 cm⁻¹) . Hydrazone derivatives (e.g., 4l) show additional N-H stretches at ~3433 cm⁻¹ .

- Crystallography : Derivatives like the compound in were refined using SHELXL, confirming planar pyrazolone rings and anisotropic displacement parameters . The 2-methylprop-1-enyl group likely introduces torsional strain, affecting bond angles compared to methyl or adamantyl analogs.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(2-methylprop-1-en-1-yl)-1-phenyl-1H-pyrazol-5(4H)-one, and how do reaction conditions influence yield?

A solvent-free, mechanochemical approach using grinding in a mortar and pestle has been reported for analogous pyrazolone derivatives. This method condenses 4-oxo-4H-benzopyran-3-carbaldehydes with pyrazolones at room temperature, achieving >80% yield without side products. Key factors include stoichiometric ratios, grinding time (30–60 minutes), and post-synthesis quenching in water for isolation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- IR and NMR : Used to confirm functional groups (e.g., carbonyl at ~1625 cm⁻¹) and regiochemistry of substituents .

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding. For example, intramolecular N–H⋯O bonds (1.89–2.05 Å) and π–π stacking (3.6–3.9 Å) are observed in related structures .

- Single-crystal refinement : SHELXL refines anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structural refinement?

Use high-resolution data (θmax > 25°) and iterative refinement in SHELXL. For example, hydrogen bonding (N–H⋯O) may shorten C=O bond lengths by 0.02–0.05 Å compared to DFT calculations. Weighted R-factors (wR2 < 0.15) and goodness-of-fit (S > 1.0) validate models .

Q. What computational methods complement experimental data to analyze non-covalent interactions in this compound?

- Hirshfeld surface analysis : Quantifies π–π interactions (e.g., 10–15% contribution to crystal packing).

- DFT calculations : Predict stabilization energies of intramolecular hydrogen bonds (e.g., −25 to −30 kJ/mol) .

- Mercury CSD : Maps void volumes (1–5% of unit cell) to assess packing efficiency .

Q. How do substituents on the pyrazolone ring influence bioactivity, and what assays are suitable for evaluation?

While direct data on this compound is limited, analogous 1-phenylpyrazolones show bioactivity via:

- In vitro enzyme inhibition : COX-2 assays (IC₅₀ values in µM range).

- Antimicrobial testing : Agar diffusion (MIC 10–100 µg/mL).

- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., −8.5 to −10.2 kcal/mol) .

Q. Can green chemistry approaches improve the sustainability of synthesizing this compound?

Sulfamic acid (5–10 mol%) catalyzes multi-component reactions under solvent-free conditions, reducing E-factor by 40–60%. Ultrasound-assisted methods further cut reaction times (30 minutes vs. 6 hours) and improve atom economy (>85%) .

Q. Methodological Tables

Table 1: Crystallographic Data for Analogous Pyrazolone Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P 1 | |

| R-factor | 0.052 | |

| π–π distance (Å) | 3.626–3.892 | |

| Hydrogen bond (N–H⋯O) | 1.89 Å, 157° |

Table 2: Synthetic Yields Under Different Conditions

| Method | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Grinding (mechanochemical) | None | 0.5 | 80–90 |

| Conventional reflux | Ethanol | 7 | 45–55 |

| Ultrasound-assisted | Water | 0.5 | 75–85 |

Properties

CAS No. |

88075-57-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

5-(2-methylprop-1-enyl)-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C13H14N2O/c1-10(2)8-11-9-13(16)15(14-11)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

InChI Key |

HBZDWQYUBAWFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=NN(C(=O)C1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.